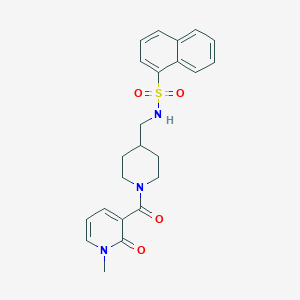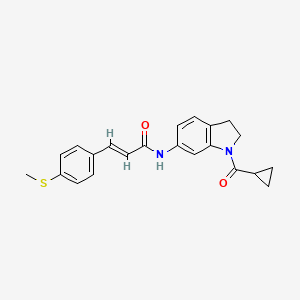
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Positive Allosteric Modulator in Schizophrenia Treatment :ADX47273, a compound structurally related to the requested chemical, has been identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This modulation enhances N-methyl-D-aspartate receptor function, which may represent a novel approach for the treatment of schizophrenia. ADX47273 has shown preclinical antipsychotic-like and procognitive activities, suggesting its potential in developing new antipsychotic and procognitive agents (Liu et al., 2008).
Antiproliferative Activity and Structural Analysis :A novel bioactive heterocycle, structurally similar to the compound , has been synthesized and evaluated for its antiproliferative activity. The structure of this compound was characterized using various spectroanalytical techniques and confirmed by X-ray diffraction studies. It exhibited potential biological activity, indicating its use in future medical applications (Prasad et al., 2018).
Formulation Development for Poorly Water-Soluble Compounds :Research involving a compound with a similar structure focused on developing a suitable formulation for early toxicology and clinical studies. This was particularly important for nonionizable and poorly water-soluble compounds, indicating the compound's potential in pharmaceutical development (Burton et al., 2012).
Analgesic Properties in Neuropathic Pain :Compounds structurally related to the queried chemical have been studied for their analgesic properties in models of neuropathic pain. One such study explored the effects of a 5-HT(1A) receptor agonist in a rat model of trigeminal neuropathic pain, suggesting its potential in pain management (Deseure et al., 2002).
CB1 Cannabinoid Receptor Interaction :The molecular interaction of a cannabinoid receptor antagonist, with a similar structure, was studied to understand its binding and activity at the CB1 cannabinoid receptor. This research provides insights into the structural requirements for antagonist activity at cannabinoid receptors (Shim et al., 2002).
Eigenschaften
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-18-7-5-15(6-8-18)17-11-19(24-12-17)22(28)27-9-1-2-14(13-27)10-20-25-21(26-29-20)16-3-4-16/h5-8,11-12,14,16,24H,1-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKXGMVIUZSRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2579273.png)
![2-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2579275.png)
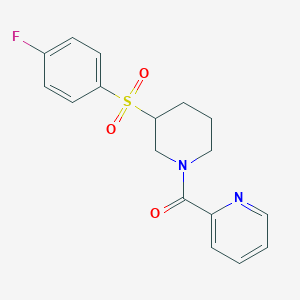
![Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro-](/img/structure/B2579278.png)
![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2579279.png)

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)
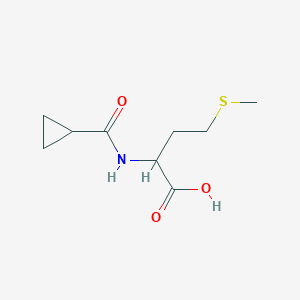
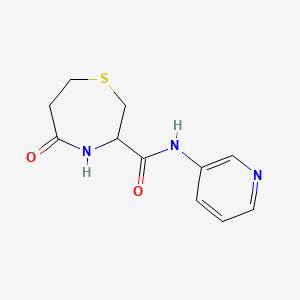
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2579287.png)
![N-butyl-N-methyl-3-(2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)
![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)
